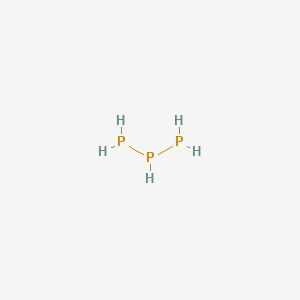

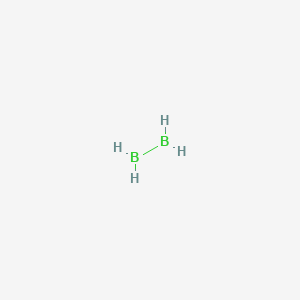

Diborane(4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diborane(4) is a diborane.

Scientific Research Applications

Reactivity and Structure

Diborane(4) is known for its unique reactivity patterns and structural peculiarities. It exhibits fascinating reactivity towards organic substrates, particularly in the formation of sp(2)-sp(3) diboranes, which are useful for various organic reactions. For instance, dihalodiorganyl diboranes(4) demonstrate surprising reactivity, including substituent exchange between boron atoms and the formation of halide-bridged Lewis adducts. These reactions often involve an inorganic version of the Wagner-Meerwein rearrangement, indicating complex structural dynamics within these molecules (Braunschweig et al., 2013). Furthermore, the nucleophilicity of electron-rich diborane(4) compounds can be tuned through varying substituents, offering a method to rationally modify their electronic properties and reactivity (Horn et al., 2017).

Boron-Boron Bond Formation

The formation of boron-boron bonds in diborane(4) compounds is a field of significant interest due to their potential applications in various chemical reactions. For instance, diborane(6) can be converted into diborane(6) dianion through a two-electron reduction, resulting in B-B σ-bond formation. This reaction's success relies on each boron atom having a bulky ligand, and the existence of the B-B σ bond is well-supported by various analytical methods (Shoji et al., 2011).

Synthetic Applications

Diborane(4) and its derivatives are crucial in synthesizing organoboronic esters, essential reagents for forming carbon-carbon bonds. New catalytic syntheses for these compounds have been developed, significantly increasing the efficiency of these reactions (Braunschweig & Guethlein, 2011). Additionally, diborane(4) serves as a precursor in synthesizing bis(pinacolato)diborane(4), a major intermediate for addition and insertion reactions into multiple bonds (Ali et al., 2002).

Bonding Characteristics and Theoretical Studies

Diborane(4) compounds offer rich ground for theoretical studies and understanding bonding characteristics. Investigations using molecular mechanics have provided insights into the structures of these compounds, particularly focusing on the stability of different isomers and the nature of their bonding (Rendtorff & Castro, 2003).

properties

CAS RN |

18099-45-1 |

|---|---|

Molecular Formula |

B2H4 |

Molecular Weight |

25.66 g/mol |

IUPAC Name |

boranylborane |

InChI |

InChI=1S/B2H4/c1-2/h1-2H2 |

InChI Key |

QSJRRLWJRLPVID-UHFFFAOYSA-N |

SMILES |

BB |

Canonical SMILES |

BB |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

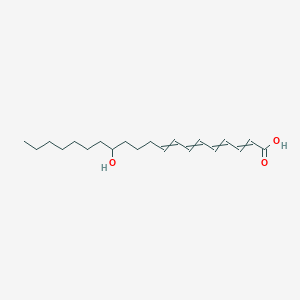

![(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate](/img/structure/B1213115.png)